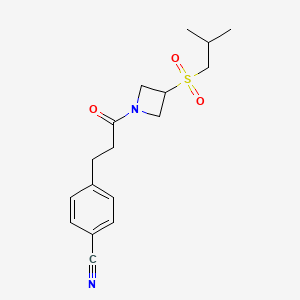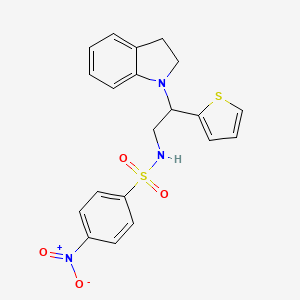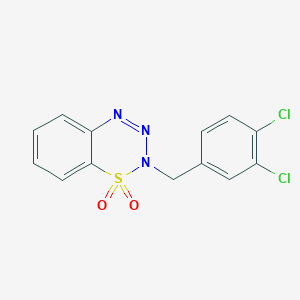![molecular formula C12H18N4S B2704468 [4-(4-Methylpiperazin-1-yl)phenyl]thiourea CAS No. 23861-84-9](/img/structure/B2704468.png)
[4-(4-Methylpiperazin-1-yl)phenyl]thiourea
Overview
Description
“[4-(4-Methylpiperazin-1-yl)phenyl]thiourea” is a compound that belongs to the class of organic compounds known as benzenesulfonamides . These are organic compounds containing a sulfonamide group that is S-linked to a benzene ring . It also belongs to the class of phenylpiperazines , which are compounds containing a phenylpiperazine skeleton, consisting of a piperazine bound to a phenyl group .
Synthesis Analysis
The synthesis of a similar compound, (4-methylpiperazin-1-yl)(1H2), was described in a study . The synthetic route began with a condensation reaction between 1-(phenyl)hydrazine hydrochloride and 1,1,3,3-tetramethoxy propane . This provided 1-(phenyl)-1-H-pyrazole-4-carboxylic acid, which reacted with SOCl2, using DMF as a catalyst, to offer the acyl chloride intermediate . This intermediate, in turn, reacted with 1-methylpiperazine to provide (4-methylpiperazin-1-yl)(1H2) .Molecular Structure Analysis
The molecular structure of a similar compound, [4-(4-methylpiperazin-1-yl)phenyl]methanamine, has a CAS Number: 216144-45-5 and a Linear Formula: C12H19N3 . Another similar compound, 4-(4-Methylpiperazin-1-yl)phenylboronic Acid, has a Molecular Formula: C11H17BN2O2 and an Average mass: 220.076 Da .Physical and Chemical Properties Analysis
The physical and chemical properties of a similar compound, [4-(4-methylpiperazin-1-yl)phenyl]methanamine, include a Molecular Weight of 205.3, a storage temperature under N2, a Purity of 95%, and a Boiling point of 122 - 124 / 0.05mm .Scientific Research Applications
Corrosion Inhibitive Effects
[4-(4-Methylpiperazin-1-yl)phenyl]thiourea and its derivatives have been explored for their effectiveness in inhibiting corrosion. A study by Lavanya et al. (2020) found these compounds to be effective corrosion inhibitors for mild steel in hydrochloric acid solution. The inhibitors showed increased efficiency with rising concentrations and acted as mixed-type inhibitors. The adsorption of inhibitors on the mild steel surface followed the Langmuir adsorption isotherm, and the process was endothermic (Lavanya, Frank, & Vijaya, 2020).
Antibacterial Properties
Compounds derived from this compound have shown potential as antibacterial agents. Jang et al. (2004) synthesized a series of derivatives and evaluated their in vitro activities against resistant Gram-positive strains, including MRSA and VRE, with some showing more potency in vitro compared to the standard drug linezolid (Jang et al., 2004).
Anticancer Activity
Certain derivatives of this compound have been investigated for their anticancer properties. Shareef et al. (2016) synthesized thiophene-2-carboxaldehyde derivatives with promising antibacterial and antifungal activities, exhibiting anticancer potential through binding to carrier proteins like Human Serum Albumin (HSA). These findings were supported by optical spectroscopic, anticancer, and docking studies (Shareef et al., 2016).
Antimycobacterial and Antiviral Activities
Pelican Çıkla (2010) synthesized a series of thiourea derivatives, revealing significant in vitro activities against various viruses, including HIV-1 and HIV-2, and antimycobacterial activity against Mycobacterium tuberculosis (Çıkla, 2010).
Cardioprotective Potential
In the context of cardiovascular health, Drapak et al. (2019) synthesized 2-arylimino-1,3-thiazole derivatives, including a compound with a 4-methylpiperazine-1-yl phenyl group. This compound showed promising cardioprotective effects, exceeding the activity of known agents like L-carnitine and meldonium in studies on rat aorta rings (Drapak et al., 2019).
Mechanism of Action
Target of Action
Similar compounds have been found to target proteins like s100b .
Biochemical Pathways
Related compounds have been found to have anti-inflammatory effects, suggesting that they may influence pathways related to inflammation .
Result of Action
Related compounds have been found to have anti-inflammatory effects, suggesting that they may reduce inflammation at the molecular and cellular level .
Safety and Hazards
Properties
IUPAC Name |
[4-(4-methylpiperazin-1-yl)phenyl]thiourea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N4S/c1-15-6-8-16(9-7-15)11-4-2-10(3-5-11)14-12(13)17/h2-5H,6-9H2,1H3,(H3,13,14,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IBFHROBTGMPOGS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2=CC=C(C=C2)NC(=S)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-(2-fluorobenzyl)-1-(3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)azetidine-3-carboxamide](/img/structure/B2704386.png)
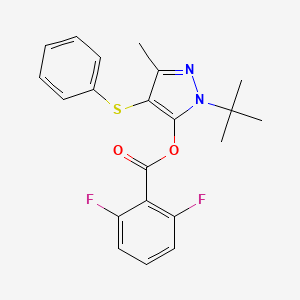
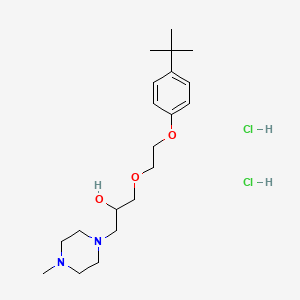
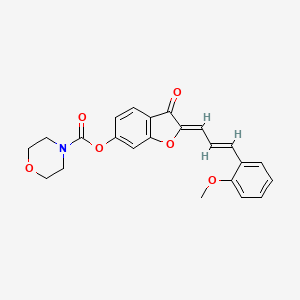
![4-tert-butyl-N-[3-(2-oxopropyl)-1,2,4-thiadiazol-5-yl]benzamide](/img/structure/B2704394.png)
![4-{[(3-cyano-4,6-dimethyl-2-oxopyridin-1(2H)-yl)acetyl]amino}-N-(4-isopropylbenzyl)benzamide](/img/structure/B2704395.png)
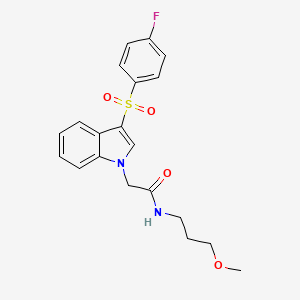
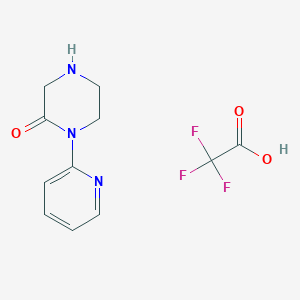
![3-bromo-N-(3-(dimethylamino)propyl)-N-(6-fluorobenzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B2704401.png)


